3-acetyl-2-sulfanyl-4H-imidazol-5-one
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Overview
Description
3-Acetyl-2-sulfanyl-4H-imidazol-5-one is a heterocyclic compound that features a five-membered ring structure containing two nitrogen atoms, a sulfur atom, and a carbonyl group. This compound is part of the imidazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-2-sulfanyl-4H-imidazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thioamide with an α-haloketone in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-2-sulfanyl-4H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3-Acetyl-2-sulfanyl-4H-imidazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-acetyl-2-sulfanyl-4H-imidazol-5-one involves its interaction with specific molecular targets. The sulfur atom and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation .
Comparison with Similar Compounds
Imidazole: A simpler structure without the acetyl and sulfanyl groups.
Thiazole: Contains a sulfur atom in the ring but differs in nitrogen placement.
Oxazole: Similar ring structure but with an oxygen atom instead of sulfur.
Uniqueness: 3-Acetyl-2-sulfanyl-4H-imidazol-5-one is unique due to the presence of both acetyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-acetyl-2-sulfanyl-4H-imidazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-3(8)7-2-4(9)6-5(7)10/h2H2,1H3,(H,6,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWXNUFFAFBJDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)N=C1S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(=O)N=C1S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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